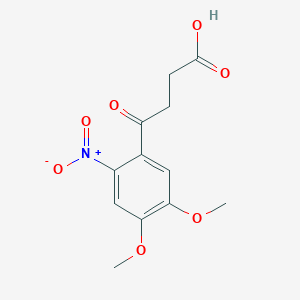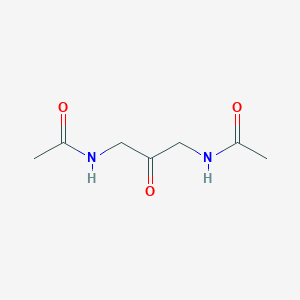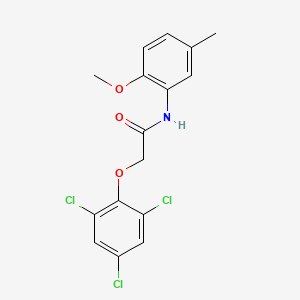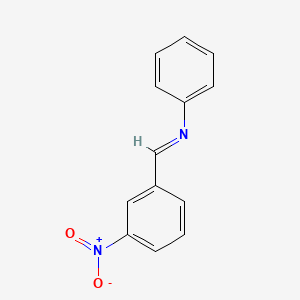
Benzhydryl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydryl benzoate is an organic compound belonging to the class of benzhydryl compounds. It is characterized by the presence of a benzhydryl group (diphenylmethyl group) attached to a benzoate ester. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzhydryl benzoate can be synthesized through the esterification of benzhydrol with benzoic acid. One common method involves the use of a solid acid catalyst, such as sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H). The reaction typically takes place in dry dichloromethane at 41°C, where benzhydrol and benzoic acid are combined in the presence of the catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and recyclable catalysts, such as HAP@AEPH2-SO3H, is preferred to ensure high yields and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: Benzhydryl benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzhydryl cations and radicals.
Reduction: The compound can be reduced to form benzhydrol and benzoic acid under specific conditions.
Substitution: this compound can participate in substitution reactions, where the benzhydryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: UV irradiation is commonly used to generate benzhydryl cations and radicals from this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce this compound.
Substitution: Various nucleophiles can be used in substitution reactions to replace the benzhydryl group.
Major Products Formed:
Oxidation: Benzhydryl cations and radicals.
Reduction: Benzhydrol and benzoic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Benzhydryl benzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzhydryl benzoate involves its interaction with molecular targets and pathways. For instance, benzhydryl cations generated from this compound can participate in electron transfer reactions, leading to the formation of ion pairs and radicals
Vergleich Mit ähnlichen Verbindungen
Benzhydryl benzoate can be compared with other benzhydryl compounds, such as:
Diphenylmethane: The parent structure of benzhydryl compounds, consisting of two benzene rings connected by a single methane.
Benzhydryl amines: Compounds where the central carbon atom is directly attached to the nitrogen atom of one ring.
Benzhydryl ethers: Compounds where the benzhydryl group is attached to an oxygen atom.
Uniqueness: this compound is unique due to its ester linkage, which imparts distinct chemical properties and reactivity compared to other benzhydryl compounds. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its significance in scientific research and industry.
Eigenschaften
CAS-Nummer |
7515-28-8 |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
benzhydryl benzoate |
InChI |
InChI=1S/C20H16O2/c21-20(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
InChI-Schlüssel |
ZNRTVHASLDGVBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)
![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)

![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)










